molecular formula C7H13ClN2O2 B6246458 rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans CAS No. 1807937-57-0

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans

Cat. No.: B6246458
CAS No.: 1807937-57-0
M. Wt: 192.6
InChI Key:
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Description

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans: is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans, typically involves the cycloaddition of N-acyliminium ions with alkynes. This process is catalyzed by silver bis(trifluoromethanesulfonyl)imide (AgNTf2), which facilitates the formation of the 3,4-dihydro-1,3-oxazin-2-one skeleton . The reaction conditions are generally mild, allowing for the synthesis of the desired product in moderate to good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition Reactions: Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) as a catalyst, mild temperatures.

    Substitution Reactions: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications on the oxazine or pyridine rings.

Scientific Research Applications

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans, has several scientific research applications:

Mechanism of Action

The mechanism of action for rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans, involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Uniqueness: this compound, is unique due to its specific combination of pyridine and oxazine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

1807937-57-0

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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